Furan, 2-ethenyl-5-nitro-
Description
Historical Context and Evolution of Nitrofuran Chemistry
The study of nitrofuran derivatives dates back to the mid-20th century, with the discovery of their potent antimicrobial properties. nih.govnih.gov Compounds like nitrofurantoin (B1679001) and furazolidone (B1674277) were introduced into clinical practice in the 1940s and 1950s and were widely used as broad-spectrum antibacterial agents. nih.govnih.gov Their effectiveness against both Gram-positive and Gram-negative bacteria made them valuable therapeutic agents for treating infections, particularly those of the urinary tract. nih.govla.gov
The initial development of nitrofuran chemistry was largely driven by the pursuit of new and effective antibiotics. Research in this area led to the synthesis and evaluation of a vast number of nitrofuran derivatives with various substituents on the furan (B31954) ring. nih.gov However, concerns regarding the potential carcinogenicity and mutagenicity of some nitrofuran compounds and their metabolites led to restrictions on their use in food-producing animals in many regions, including the European Union, in the 1990s. researchgate.netagriculturejournals.czresearchgate.net
Despite these concerns, interest in nitrofuran chemistry has seen a revival in recent years. This resurgence is partly due to the growing problem of antibiotic resistance, which has prompted a re-evaluation of older classes of antibiotics. nih.gov Modern research focuses on designing novel nitrofuran analogs with improved safety profiles and enhanced efficacy against multidrug-resistant pathogens. nih.gov
Significance of Furan, 2-ethenyl-5-nitro- as a Representative Nitro-Substituted Furan Derivative
Furan, 2-ethenyl-5-nitro- serves as a significant model compound for understanding the chemistry of nitro-substituted furans. The presence of the vinyl group at the 2-position introduces a site of unsaturation that can participate in a variety of chemical transformations, including polymerization and addition reactions. The nitro group at the 5-position, a strong electron-withdrawing group, profoundly influences the electronic properties of the furan ring, impacting its aromaticity and reactivity.
The interplay between the ethenyl and nitro substituents makes this compound a valuable subject for studying the effects of multiple functional groups on the furan nucleus. Research on related compounds, such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives, has explored their potential in medicinal chemistry. nih.gov These studies highlight the importance of the 2-vinyl-5-nitrofuran scaffold in the design of new biologically active molecules.
Fundamental Concepts of Furan Reactivity Relevant to Ethenyl and Nitro Substituents
The reactivity of furan is characterized by its partial aromatic character, making it more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.orgatamanchemicals.com The lone pair of electrons on the oxygen atom is delocalized into the ring, creating a π-electron system that is susceptible to attack by electrophiles, primarily at the 2- and 5-positions. atamanchemicals.comijabbr.com
The introduction of substituents dramatically alters this inherent reactivity:
Ethenyl (Vinyl) Group: The vinyl group at the 2-position is an electron-donating group that can further activate the furan ring towards electrophilic attack. However, it also provides a reactive site for addition reactions and can participate in polymerization.
Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. Its presence deactivates the furan ring towards electrophilic substitution. researchgate.net This deactivating effect is a consequence of the nitro group pulling electron density away from the ring, making it less nucleophilic.
The combination of these two substituents in Furan, 2-ethenyl-5-nitro- leads to a complex pattern of reactivity. The electron-withdrawing nitro group can influence the reactivity of the vinyl group and the furan ring itself. For instance, the nitro group can act as a dienophile in Diels-Alder reactions, a reactivity pattern that has been explored for 2-nitrofurans. conicet.gov.ar
Furthermore, the synthesis of such substituted furans often involves specific strategies. The nitration of furan derivatives is a common method for introducing the nitro group, though the sensitivity of the furan ring to acidic conditions requires careful control of reaction conditions. kyoto-u.ac.jp The introduction of the vinyl group can be achieved through various methods, such as Wittig-type reactions or palladium-catalyzed cross-coupling reactions. ontosight.ai
Interactive Data Table: Properties of Furan, 2-ethenyl-5-nitro-
| Property | Value | Reference |
| Molecular Formula | C6H5NO3 | ontosight.ai |
| Molecular Weight | 139.11 g/mol | ontosight.ai |
| CAS Number | 71258-91-8 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-5-nitrofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c1-2-5-3-4-6(10-5)7(8)9/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUFMLKAQVAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221432 | |
| Record name | Furan, 2-ethenyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71258-91-8 | |
| Record name | Furan, 2-ethenyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-ethenyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furan, 2 Ethenyl 5 Nitro and Its Analogues
Regioselective Nitration Strategies for Furan (B31954) Systems
The introduction of a nitro group at the C5 position of the furan ring is a critical step in the synthesis of Furan, 2-ethenyl-5-nitro-. Achieving high regioselectivity is paramount, as the furan nucleus can be nitrated at other positions. The choice of nitrating agent and reaction conditions plays a crucial role in directing the substitution to the desired location.
Direct Nitration Approaches to 5-Nitrofuran Scaffolds
Direct nitration of furan and its derivatives is a common approach to introduce a nitro group. However, the high reactivity of the furan ring necessitates the use of mild nitrating agents to avoid unwanted side reactions such as ring opening, polymerization, or the formation of addition products.
One of the most widely employed reagents for the nitration of furans is acetyl nitrate, which is typically generated in situ from nitric acid and acetic anhydride. This method, however, can lead to the formation of addition products that require a subsequent elimination step, often facilitated by a base like pyridine, to yield the desired 2-nitrofuran. For instance, the nitration of furan with a mixture of fuming nitric acid and acetic anhydride at low temperatures, followed by treatment with pyridine, is a known method to produce 2-nitrofuran. A patented process describes the nitration of furan derivatives to produce 5-nitrofurans by first forming a nitration intermediate with acetic anhydride and concentrated nitric acid, followed by a conversion step. nih.gov
A more direct and often higher-yielding one-step procedure involves the use of nitric acid in trifluoroacetic anhydride. This reagent system has been shown to afford mononitro derivatives of various five-membered heterocycles, including furans, in good yields, often averaging around 60%. semanticscholar.org This method avoids the isolation of intermediates, making it a more efficient alternative to the classical acetyl nitrate procedure. semanticscholar.org
The table below summarizes the yields of direct nitration for various furan derivatives using different methods.
| Furan Derivative | Nitrating Agent | Yield (%) | Reference |
| Furan | HNO₃/TFAA | 68 | semanticscholar.org |
| 2-Methylfuran | HNO₃/TFAA | 65 | semanticscholar.org |
| 2-tert-Butylfuran | HNO₃/TFAA | 75 | semanticscholar.org |
| Furfural diacetate | HNO₃/Ac₂O | 40 | prepchem.com |
A continuous flow synthesis platform has also been developed for the nitration of furfural to 5-nitrofurfural using acetyl nitrate generated in situ. This method offers enhanced safety and reproducibility, which are often challenges in batch nitrations of sensitive furan compounds. nih.govnih.gov
Protection-Deprotection Strategies in Nitrofuran Synthesis
To enhance regioselectivity and prevent unwanted reactions on sensitive functional groups during nitration, protection-deprotection strategies can be employed. This involves temporarily masking a functional group that might interfere with the desired nitration reaction.
A common strategy for furan derivatives bearing an aldehyde group, such as furfural, is the protection of the aldehyde as a diacetate. Furfural diacetate can be nitrated to yield 5-nitrofurfural diacetate. prepchem.com The diacetate group serves to protect the aldehyde from oxidation and other side reactions under the nitrating conditions. Following the nitration, the diacetate protecting group can be removed by hydrolysis to regenerate the aldehyde functionality. For example, 5-nitrofurfural diacetate can be converted to 5-nitro-2-furaldehyde semicarbazone by reaction with semicarbazide hydrochloride, which also facilitates the removal of the diacetate group. google.com
In the synthesis of more complex molecules containing a furan ring, protecting groups are crucial. For instance, in a synthetic route towards a methoxy-substituted nitrodibenzofuran, an aldehyde was protected as an acetal before a palladium-catalyzed aryl coupling reaction. nih.gov While this example is not a direct nitration of a simple furan, it highlights the principle of using protecting groups to shield reactive functionalities during subsequent transformations of furan-containing molecules.
The choice of protecting group is critical and must be stable to the nitration conditions while being readily removable without affecting the newly introduced nitro group or other functionalities on the molecule.
Ethenylation Techniques for Furan Derivatives
The introduction of an ethenyl (vinyl) group at the C2 position of the 5-nitrofuran scaffold is the subsequent key transformation in the synthesis of Furan, 2-ethenyl-5-nitro-. Several carbon-carbon bond-forming reactions can be utilized for this purpose.
Carbon-Carbon Coupling Reactions for Ethenyl Group Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the ethenylation of furan derivatives. The three most common methods in this category are the Heck, Suzuki, and Stille reactions.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction could potentially be used to couple a 2-halo-5-nitrofuran with ethylene to introduce the ethenyl group. The success of the Heck reaction is dependent on the choice of catalyst, ligands, base, and solvent.
The Suzuki reaction utilizes an organoboron compound, such as a boronic acid or ester, which is coupled with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing Furan, 2-ethenyl-5-nitro-, this would involve the coupling of a 2-halo-5-nitrofuran with a vinylboronic acid or a 5-nitrofuran-2-boronic acid with a vinyl halide. The Suzuki coupling is known for its tolerance of a wide range of functional groups.
The Stille reaction employs an organotin compound (organostannane) as the coupling partner with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgsynarchive.comorgsyn.orgharvard.edulibretexts.org A possible route would be the reaction of a 2-halo-5-nitrofuran with a vinylstannane or a 2-stannyl-5-nitrofuran with a vinyl halide. The following table provides a conceptual overview of these coupling strategies for the synthesis of Furan, 2-ethenyl-5-nitro-.
| Coupling Reaction | Furan Substrate | Ethenyl Source | Key Reagents |
| Heck | 2-Halo-5-nitrofuran | Ethylene | Pd catalyst, Base |
| Suzuki | 2-Halo-5-nitrofuran | Vinylboronic acid/ester | Pd catalyst, Base |
| Suzuki | 5-Nitrofuran-2-boronic acid | Vinyl halide | Pd catalyst, Base |
| Stille | 2-Halo-5-nitrofuran | Vinylstannane | Pd catalyst |
| Stille | 2-Stannyl-5-nitrofuran | Vinyl halide | Pd catalyst |
Condensation Reactions in Ethenyl Furan Synthesis
Condensation reactions provide an alternative and often more direct route to introduce the ethenyl group, particularly when starting from a carbonyl compound. The Wittig reaction is a prominent example of this approach.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene. For the synthesis of Furan, 2-ethenyl-5-nitro-, the readily available 5-nitro-2-furaldehyde serves as the ideal starting material. This aldehyde can be reacted with a methylidenephosphorane, typically generated in situ from a methyltriphenylphosphonium halide and a strong base, to yield the desired 2-ethenyl-5-nitrofuran.
A similar strategy has been successfully employed in the synthesis of 5-acetoxymethyl-2-vinylfuran, where 5-formylfurfuryl acetate was reacted with methyltriphenylphosphonium bromide and sodium hydride in diethyl ether. nih.gov This demonstrates the feasibility of the Wittig reaction on furan aldehydes. The reaction of 5-nitro-2-furaldehyde with various hydrazides to form hydrazones is another example of a condensation reaction involving this key intermediate. rsc.org
Convergent and Divergent Synthesis of Furan, 2-ethenyl-5-nitro-
A convergent synthesis would involve the separate synthesis of two key fragments, which are then coupled together in a late-stage step to form the final product. In the context of Furan, 2-ethenyl-5-nitro-, a convergent approach could involve the synthesis of a 2-ethenylfuran (B73932) fragment and a separate nitrating agent or a nitrated precursor that is then coupled to the ethenylfuran. However, a more common and practical convergent approach would be the synthesis of a 2-halo-5-nitrofuran and a vinyl-containing coupling partner (e.g., vinylboronic acid or vinylstannane), which are then joined using a palladium-catalyzed cross-coupling reaction as described in section 2.2.1.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of Furan, 2-ethenyl-5-nitro- and its analogues, 5-nitro-2-furaldehyde is an excellent starting point for a divergent approach. mdpi.com This versatile intermediate can be subjected to various condensation reactions, such as the Wittig reaction with different phosphoranes, to generate a library of 2-substituted ethenyl-5-nitrofurans. For example, reacting 5-nitro-2-furaldehyde with different acetophenones can lead to the formation of various chalcone-like structures. mdpi.com Similarly, a range of hydrazone derivatives can be prepared from this aldehyde. researchgate.net This approach allows for the efficient generation of structural diversity from a single, readily accessible precursor.
The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis, such as the desired number of analogues and the availability of starting materials.
Multistep Reaction Sequences for Targeted Synthesis
The targeted synthesis of 2-ethenyl-5-nitrofuran and its analogues is often achieved through well-defined multistep reaction sequences. These routes typically begin with a pre-existing furan core, which is then sequentially functionalized. A common strategy involves the introduction of the nitro group at the 5-position and the subsequent formation of the ethenyl group at the 2-position, or vice versa.
One plausible multistep pathway starts with the nitration of a suitable furan precursor. For instance, furfural can be nitrated to produce 5-nitrofurfural, a key intermediate in the preparation of many nitrofuran compounds uliege.benih.gov. The nitration of furfural is a delicate process due to the sensitivity of the furan ring to harsh acidic conditions, which can lead to poor reproducibility and low yields uliege.benih.gov. The use of milder nitrating agents like acetyl nitrate is often preferred uliege.benih.gov. Once 5-nitrofurfural is obtained, the ethenyl group can be introduced via a Wittig reaction or a similar olefination method.
Alternatively, a synthesis can commence from a furan derivative already bearing a vinyl group. For example, 5-hydroxymethyl-2-vinylfuran can be synthesized from furfuryl acetate through successive Vilsmeier-Haack and Wittig reactions mdpi.com. The hydroxyl group could then be converted to a leaving group for subsequent reactions or the entire molecule could be subjected to nitration, although the vinyl group's sensitivity to nitrating conditions would need to be considered.
Another approach involves the modification of a functional group at the 2-position. For instance, 2-acetyl-5-nitrofuran can be synthesized from 1-(5-nitrofuran-2-yl)ethan-1-ol via oxidation using reagents like the Dess-Martin periodinane chemicalbook.com. The resulting acetyl group can then be converted to an ethenyl group through reactions such as reduction followed by dehydration, or via olefination.
A generalized multi-step synthesis starting from 5-nitrofuran-2-carbaldehyde is outlined below:
| Step | Reactant | Reagent/Conditions | Product |
| 1 | 5-nitrofuran-2-carbaldehyde | Methylmagnesium bromide, then H₃O⁺ | 1-(5-nitrofuran-2-yl)ethan-1-ol |
| 2 | 1-(5-nitrofuran-2-yl)ethan-1-ol | Acid catalyst (e.g., H₂SO₄), heat | Furan, 2-ethenyl-5-nitro- |
This table represents a hypothetical, common organic chemistry pathway. Specific yields and optimal conditions would require experimental determination.
One-Pot Methodologies and Reaction Optimization
To improve efficiency, reduce waste, and simplify procedures, one-pot methodologies for the synthesis of complex molecules are increasingly sought after researchgate.netmdpi.comnih.gov. A one-pot synthesis for 2-ethenyl-5-nitrofuran would involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For example, the nitration of 2-vinylfuran could potentially be performed in a one-pot fashion, followed by an in-situ workup, although controlling selectivity and preventing polymerization of the vinyl group would be significant challenges.
Reaction optimization is critical for maximizing yield and purity while minimizing reaction time and cost. Modern approaches to optimization often employ high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of reaction parameters semanticscholar.org. For the synthesis of nitrofurans, continuous flow chemistry offers a robust and safe alternative to batch processing uliege.benih.gov. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly important for hazardous reactions like nitration uliege.benih.govyoutube.com. The in-situ generation of unstable reagents like acetyl nitrate can be safely achieved in a continuous flow setup, mitigating the risks associated with its storage and handling uliege.benih.gov.
The optimization of a synthetic step, such as the nitration of furfural, can be systematically studied by varying key parameters.
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Temperature | 0 °C - 30 °C | 15 °C | Significant yield drop at 30 °C uliege.be |
| Residence Time | 30 s - 240 s | 120 s | Interdependent with other factors uliege.be |
| Reagent Equiv. | 1.0 - 1.4 | 1.2 | Minimal yield loss within range uliege.be |
| Solvent | THF, EtOAc, DCM, MEK | 2-MeTHF | Flexible choice adds practicality uliege.be |
Data derived from a study on the continuous flow nitration of furfural uliege.be.
Mechanistic Considerations in the Synthesis of Nitroethenylfurans
A thorough understanding of the reaction mechanisms is essential for the rational design of synthetic routes and the optimization of reaction conditions youtube.com. The synthesis of nitroethenylfurans involves several key transformations, each with its own mechanistic pathway.
Role of Intermediates in Reaction Pathways
The synthesis of nitrofurans proceeds through various reactive intermediates. During the nitration of the furan ring with acetyl nitrate, an unstable addition intermediate is formed, which then aromatizes to yield the 5-nitrofuran product uliege.be. The structure of these intermediates can be confirmed through techniques like X-ray diffraction uliege.be.
In the formation of the ethenyl group via an aldol condensation-type reaction, as seen in the synthesis of 2-styryl-5-nitroimidazole derivatives (analogous to nitroethenylfurans), an enolate intermediate is generated from the methyl group at the 2-position, which then attacks an aldehyde acs.org. The resulting aldol adduct subsequently dehydrates to form the carbon-carbon double bond.
Furthermore, the 5-nitrofuran moiety itself can be mechanistically significant. In biological systems, the nitro group can be reduced by nitroreductase enzymes to form nitro radical anions and other reactive species nih.govnih.gov. While this is a mechanism of biological activity, it highlights the electrochemical reactivity of the nitro group, which must be considered during synthesis to avoid unwanted side reactions.
Key Intermediates in Synthesis:
| Reaction Type | Precursor | Key Intermediate | Product |
| Electrophilic Nitration | Furfural | Acyl-nitro adduct uliege.be | 5-Nitrofurfural |
| Aldol Condensation | 2-methyl-5-nitrofuran | Enolate anion | 1-(Aryl)-2-(5-nitrofuran-2-yl)ethene |
| Wittig Reaction | 5-Nitrofurfural | Phosphonium ylide | Furan, 2-ethenyl-5-nitro- |
| Biological Reduction | 5-Nitrofuran derivative | Nitro radical anion nih.govnih.gov | Reactive metabolites |
Catalyst Systems and Reaction Kinetics
Catalysts play a pivotal role in directing the course of a reaction and influencing its rate youtube.com. In the synthesis of 2-ethenyl-5-nitrofuran and its precursors, both acid and metal catalysts are commonly employed.
Acid Catalysis: Concentrated sulfuric acid is often used in nitration reactions, both as a catalyst and a solvent uliege.be. It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. Acids are also used to catalyze dehydration steps, for example, in converting a 1-(5-nitrofuran-2-yl)ethanol intermediate to the final ethenyl product.
Metal Catalysis: Transition metals can be used in various steps. For example, a palladium-based catalyst has been used to introduce a hydroxymethyl group that could be a precursor to the ethenyl group mdpi.com. Rhodium on a zeolite support (Rh/HZSM-5) has been shown to be effective in the dehydration-hydrogenation of related furan derivatives, indicating the potential for metal/solid acid catalysts in these transformations rsc.org.
Reaction kinetics, the study of reaction rates, is fundamental to optimizing synthetic processes youtube.com. Kinetic studies help identify the rate-limiting step in a multistep sequence and provide insights into how factors like temperature, concentration, and catalyst choice affect the reaction speed and outcome youtube.comresearchgate.net. In flow chemistry, kinetics are managed by controlling the flow rates and reactor dimensions, which together determine the residence time uliege.be. For the nitration of furfural, it was found that temperature was a critical parameter, with a significant drop in yield observed at 30 °C compared to 15 °C, indicating complex kinetics and potential for side reactions at higher temperatures uliege.be. Understanding these kinetics allows for the selection of conditions that favor the desired product formation over degradation or byproduct formation youtube.com.
State of the Art Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Without experimental data, a detailed analysis of the chemical shifts and coupling constants for "Furan, 2-ethenyl-5-nitro-" cannot be provided. A hypothetical analysis would involve the interpretation of proton (¹H) and carbon-13 (¹³C) NMR spectra to confirm the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
A complete analysis would require the assignment of signals corresponding to each unique proton and carbon atom in the molecule. This would involve predicting the chemical shifts based on the electronic environment of the nuclei, considering the effects of the nitro and ethenyl functional groups on the furan (B31954) ring.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
2D NMR techniques would be crucial for unambiguously assigning the proton and carbon signals.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, helping to piece together the connectivity of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, offering insights into the preferred conformation of the ethenyl group relative to the furan ring.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of Nitro and Ethenyl Moieties
An experimental IR or Raman spectrum would exhibit characteristic absorption bands for the functional groups present in "Furan, 2-ethenyl-5-nitro-". The nitro group (NO₂) would be expected to show strong symmetric and asymmetric stretching vibrations. The ethenyl (-CH=CH₂) group would display characteristic C-H stretching and bending modes, as well as a C=C stretching vibration. The furan ring itself would also have a unique fingerprint of vibrational modes.
Conformational Insights from Vibrational Spectra
Subtle shifts in the vibrational frequencies, particularly of the ethenyl group, could potentially provide information about the conformational isomers (s-cis vs. s-trans) of the molecule, though this would likely require computational modeling to support the experimental observations.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of "Furan, 2-ethenyl-5-nitro-" would be expected to show absorption bands corresponding to electronic transitions within the conjugated system. The extended conjugation involving the furan ring, the ethenyl group, and the nitro group would likely result in absorptions at longer wavelengths compared to the individual chromophores. The position and intensity of the absorption maxima (λmax) would be indicative of the π → π* and potentially n → π* transitions within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful analytical technique utilized to determine the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for the unequivocal confirmation of the molecular formula of a synthesized compound like Furan, 2-ethenyl-5-nitro- .
For Furan, 2-ethenyl-5-nitro- , the theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16), provides a benchmark for experimental verification. The molecular formula is C₆H₅NO₃. nih.gov The theoretical exact mass is calculated to be 139.026943 Da. nih.gov
In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion is analyzed. The instrument measures the m/z value to several decimal places. The difference between the experimentally measured mass and the theoretically calculated mass, known as the mass error, is usually expressed in parts per million (ppm). A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental composition.
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of Furan, 2-ethenyl-5-nitro-
| Parameter | Value |
| Molecular Formula | C₆H₅NO₃ |
| Theoretical Monoisotopic Mass (Da) | 139.026943 |
| Ion Adduct | [M+H]⁺ |
| Theoretical m/z of Adduct | 139.034218 |
| Experimentally Measured m/z | Hypothetical Value: 139.0341 |
| Mass Error (ppm) | Calculated based on hypothetical value |
Note: The experimentally measured m/z and mass error are hypothetical examples to illustrate the application of HRMS. Specific experimental data for this compound is not publicly available.
The precision of HRMS is indispensable in distinguishing Furan, 2-ethenyl-5-nitro- from other isomers or compounds with the same nominal mass, thereby providing a high degree of confidence in its elemental composition as a primary step in its complete structural elucidation.
X-ray Diffraction Crystallography: Methodological Insights for Solid-State Structure Determination and Validation
The successful application of single-crystal XRD is contingent upon the growth of high-quality crystals, which can often be a challenging and rate-limiting step. The process involves the slow precipitation of the compound from a supersaturated solution to allow for the ordered arrangement of molecules into a crystal lattice.
While a specific crystal structure for Furan, 2-ethenyl-5-nitro- is not publicly available, methodological insights can be drawn from the crystallographic studies of structurally related nitrofuran and nitroaromatic compounds. For instance, the analysis of various nitrofuran derivatives reveals common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of Furan, 2-ethenyl-5-nitro- .
Key Methodological Considerations in the Crystallographic Analysis of Related Nitroaromatic Compounds:
Crystal System and Space Group: The crystal system (e.g., monoclinic, orthorhombic) and space group provide fundamental information about the symmetry of the crystal lattice. For example, the crystal structure of 2-Ethyl-5-nitroaniline, a related nitroaromatic compound, was determined to be in the monoclinic system with the space group P2₁/c. nih.gov
Unit Cell Dimensions: The dimensions of the unit cell (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice.
Intermolecular Interactions: In the solid state, the packing of molecules is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In many nitro-containing compounds, N-H···O and C-H···O hydrogen bonds, as well as π-π stacking of the aromatic rings, play a significant role in stabilizing the crystal structure.
Conformational Analysis: XRD analysis reveals the preferred conformation of the molecule in the solid state. For Furan, 2-ethenyl-5-nitro- , this would include the planarity of the furan ring and the orientation of the ethenyl and nitro substituents.
Table 2: Illustrative Crystallographic Data Parameters from a Related Nitroaromatic Compound (2-Ethyl-5-nitroaniline)
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.037 (5) |
| b (Å) | 3.9540 (8) |
| c (Å) | 18.393 (4) |
| β (°) | 104.51 (3) |
| Volume (ų) | 1621.9 (6) |
| Z | 8 |
Source: Adapted from the crystallographic data of 2-Ethyl-5-nitroaniline. nih.gov
The structural data obtained from XRD is crucial for understanding the solid-state properties of a compound and for validating the connectivity and stereochemistry determined by other spectroscopic methods.
Theoretical and Computational Chemistry of Furan, 2 Ethenyl 5 Nitro
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules like "Furan, 2-ethenyl-5-nitro-". These methods allow for the detailed examination of its geometric and energetic characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It has been successfully applied to study various nitrofuran derivatives. The geometry optimization of "Furan, 2-ethenyl-5-nitro-" can be performed using DFT to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.
One of the common functional methods used for such calculations is the B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional). aip.org This hybrid functional provides a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The final optimized structure provides key information about bond lengths, bond angles, and dihedral angles.
The total energy of the molecule in its optimized geometry is also a crucial output of DFT calculations. This energy can be used to assess the relative stability of different isomers or conformers of the molecule. For instance, in a study of related nitrofuran derivatives, DFT calculations were employed to determine their equilibrium geometry. aip.org
Table 1: Illustrative Optimized Geometric Parameters of a Nitrofuran Derivative calculated using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (furan ring) | 1.37 - 1.44 | - |
| C-O (furan ring) | 1.36 - 1.37 | - |
| C-N (nitro group) | 1.48 | - |
| N-O (nitro group) | 1.23 | - |
| C-C-O (furan ring) | - | 106 - 110 |
| O-C-C (furan ring) | - | 110 - 112 |
| C-C-N (nitro group attachment) | - | 118 - 120 |
| O-N-O (nitro group) | - | 123 - 125 |
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results, but at a higher computational cost.
For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. aip.orgnih.gov The notation "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are crucial for describing anions and systems with lone pairs of electrons.
The selection of the level of theory, which is the combination of the functional and the basis set, is a critical step in computational studies. The choice is often a compromise between the desired accuracy and the available computational resources. For "Furan, 2-ethenyl-5-nitro-", a level of theory such as B3LYP/6-311++G(d,p) would be expected to provide reliable predictions of its geometry and electronic properties. nih.gov
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important in this regard.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential of the molecule, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For conjugated molecules like "Furan, 2-ethenyl-5-nitro-", the HOMO-LUMO gap is particularly informative about intramolecular charge transfer. researchgate.net
In nitrofuran derivatives, the HOMO is typically a π-orbital delocalized over the furan (B31954) ring and the ethenyl group, while the LUMO is a π-orbital with significant contributions from the nitro group. aip.org This indicates that electronic transitions often involve a π → π character. aip.org
Table 2: Illustrative Frontier Molecular Orbital Energies of a Nitrofuran Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
The interaction between the frontier molecular orbitals of two reacting species governs the course of a chemical reaction. wikipedia.org For "Furan, 2-ethenyl-5-nitro-", the distribution of the HOMO and LUMO across the molecule provides insights into its reactive sites.
The presence of the electron-donating ethenyl group and the electron-withdrawing nitro group on the furan ring suggests the potential for significant intramolecular charge transfer upon electronic excitation. This charge transfer can be visualized through the plots of the HOMO and LUMO. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The overlap between the HOMO of a nucleophile and the LUMO of "Furan, 2-ethenyl-5-nitro-" (acting as an electrophile), or vice versa, will determine the feasibility and nature of a chemical reaction.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. nih.gov
Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored in blue, are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.
For "Furan, 2-ethenyl-5-nitro-", the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles. The hydrogen atoms and parts of the furan and ethenyl groups would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a visual representation of the charge distribution and reactivity of the molecule. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's-eye" view of the electron density, revealing hyperconjugative interactions that contribute to molecular stability.
In 5-nitrofuran derivatives, NBO analysis typically highlights significant delocalization of electron density from the furan ring's oxygen lone pairs and π-bonds to the antibonding orbitals of the nitro group and the ethenyl substituent. This delocalization is a key factor in the stability of the molecule. For a compound like "Furan, 2-ethenyl-5-nitro-", the NBO analysis would be expected to reveal strong intramolecular charge transfer (ICT).
A study on a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, demonstrated significant hyperconjugative interactions. tandfonline.com The analysis showed strong interactions between the lone pair orbitals of the furan oxygen and the π* antibonding orbitals of the C=C and C=N bonds, as well as the nitro group. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor orbital interactions.
Table 1: Expected NBO Analysis Results for Furan, 2-ethenyl-5-nitro- (based on analogous compounds)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O(furan) | π(C=C) | High | Lone Pair -> Antibonding π |
| π(C=C) furan | π(C=C) ethenyl | Moderate | π -> Antibonding π |
| π(C=C) ethenyl | π(N=O) nitro | High | π -> Antibonding π |
| LP(1) O(nitro) | σ(N-O) | Moderate | Lone Pair -> Antibonding σ |
Note: The E(2) values are qualitative predictions based on typical values for similar interactions in related molecules.
Topological Analysis of Electron Charge Density
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron charge density, ρ(r), and its Laplacian, ∇²ρ(r). gla.ac.uk This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.
For "Furan, 2-ethenyl-5-nitro-", a topological analysis would identify the bond critical points (BCPs) for all covalent bonds. The values of ρ(r) and ∇²ρ(r) at these points provide insight into the nature of the bonds. For instance, a negative ∇²ρ(r) is indicative of a shared-electron (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.
In a study of a similar 5-nitrofuran derivative, the topological analysis revealed the nature of various intramolecular interactions. tandfonline.com The analysis of the reduced density gradient (RDG) is particularly useful for identifying non-covalent interactions, which appear as spikes in the RDG vs. sign(λ₂)ρ plot. For "Furan, 2-ethenyl-5-nitro-", one would expect to find BCPs corresponding to weak intramolecular hydrogen bonds or other steric interactions, which contribute to the molecule's preferred conformation.
The molecular electrostatic potential (MESP) surface, which can be derived from the electron density, would highlight the electrophilic and nucleophilic regions of the molecule. The area around the nitro group would be highly electronegative (red), indicating a region susceptible to nucleophilic attack, while the furan ring and ethenyl protons would be electropositive (blue), suggesting sites for electrophilic interactions.
Table 2: Predicted Topological Properties at Bond Critical Points for Furan, 2-ethenyl-5-nitro-
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| C=C (furan) | ~0.30 | Negative | Covalent |
| C-N (nitro) | ~0.25 | Negative | Covalent |
| N=O (nitro) | ~0.40 | Negative | Polar Covalent |
| C-O (furan) | ~0.20 | Negative | Polar Covalent |
Note: The values are approximate and based on typical results for similar bonds in related organic molecules.
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties such as vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be correlated with experimental data to confirm molecular structures and understand electronic transitions.
For "Furan, 2-ethenyl-5-nitro-", Density Functional Theory (DFT) calculations, often using the B3LYP functional, can provide accurate predictions of vibrational frequencies. The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations. The IR spectrum would be expected to show characteristic peaks for the nitro group (asymmetric and symmetric stretching), the furan ring vibrations, and the C=C stretching of the ethenyl group.
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. A study on nitrofurantoin (B1679001), a 5-nitrofuran derivative, showed good agreement between the theoretically calculated electronic transition energies and the experimental UV-Vis spectrum. aip.org The main absorption band is typically due to a π→π* transition involving the conjugated system of the furan ring, the ethenyl bridge, and the nitro group. aip.org The Highest Occupied Molecular Orbital (HOMO) is generally located on the furan and ethenyl moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-withdrawing nitro group, leading to a charge-transfer character for the primary electronic excitation.
Table 3: Predicted Spectroscopic Data for Furan, 2-ethenyl-5-nitro-
| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Wavelength |
|---|---|---|
| FT-IR | NO₂ asymmetric stretch | 1500-1550 cm⁻¹ |
| FT-IR | NO₂ symmetric stretch | 1340-1380 cm⁻¹ |
| FT-IR | C=C stretch (ethenyl) | 1620-1650 cm⁻¹ |
| UV-Vis | π→π* transition | 350-400 nm |
Molecular Dynamics Simulations and Conformational Analysis
The molecule's flexibility is primarily associated with the rotation around the single bond connecting the furan ring and the ethenyl group, and the bond between the furan ring and the nitro group. A potential energy surface scan, calculated using quantum mechanical methods, can identify the most stable conformers and the energy barriers for rotation.
It is expected that the planar conformer, which maximizes the π-conjugation across the molecule, would be the most stable. The planarity would be favored by the delocalization of electrons from the furan ring through the ethenyl bridge to the nitro group. However, steric hindrance between the ethenyl group and the nitro group's oxygen atoms could lead to slight deviations from perfect planarity.
In a solvent, the conformational preferences might be altered due to solute-solvent interactions. MD simulations in an explicit solvent would be necessary to fully explore the conformational landscape in a condensed phase. Such simulations would also provide insights into the hydration shell around the molecule and the dynamics of solvent molecules in its vicinity.
Reactivity and Mechanistic Studies of Furan, 2 Ethenyl 5 Nitro
Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring
The inherent aromaticity of the furan ring provides a template for substitution reactions, but the electronic nature of its substituents dramatically alters its reactivity profile compared to unsubstituted furan.
The reactivity of the furan ring in 2-ethenyl-5-nitrofuran is dominated by the electronic effects of its substituents. The nitro group at the C5 position is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects. libretexts.org This withdrawal of electron density significantly deactivates the furan ring towards electrophilic aromatic substitution, making it much less reactive than benzene (B151609) or unsubstituted furan. libretexts.org
Conversely, this electron deficiency renders the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Electron-withdrawing groups, particularly those positioned ortho or para to a leaving group, activate aromatic rings for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this molecule, the nitro group strongly activates the ring for such reactions. libretexts.org The ethenyl group at C2 is generally considered a weak electron-donating group through resonance, but its activating effect for electrophilic substitution is overwhelmingly negated by the deactivating power of the nitro group.
| Substituent | Position | Electronic Effect | Ring Reactivity Toward Electrophiles | Ring Reactivity Toward Nucleophiles |
| Nitro (-NO₂) | C5 | Strong Electron-Withdrawing | Strong Deactivation | Strong Activation |
| Ethenyl (-CH=CH₂) | C2 | Weak Electron-Donating (Resonance) | Weak Activation (Overridden by -NO₂) | Weak Deactivation |
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the molecule's reactivity. wikipedia.org
For electrophilic aromatic substitution, should a reaction occur despite the ring's deactivation, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the C2-ethenyl group and the C5-nitro group direct electrophiles to the C3 position. The C5-nitro group, a meta-director, targets the C3 position, while the C2-ethenyl group, an ortho-para director, also favors the adjacent C3 position. Therefore, any electrophilic attack would be highly regioselective for the C3 position.
In nucleophilic aromatic substitution, the reaction requires a suitable leaving group on the ring. The nitro group at C5 strongly activates the ring for nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the resulting anionic intermediate. libretexts.org If a leaving group were present at the C2 position, for example, it would be readily displaced by a nucleophile due to the powerful activating effect of the para-positioned nitro group.
Reactions Involving the Ethenyl Group
The ethenyl side chain provides a secondary site of reactivity, primarily behaving as an electron-deficient alkene due to its conjugation with the electron-withdrawing 5-nitrofuran system.
The ethenyl group of 2-ethenyl-5-nitrofuran is an excellent Michael acceptor. openstax.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated system bearing an electron-withdrawing group. wikipedia.orglibretexts.org The entire 5-nitro-2-furyl moiety acts as a strong electron-withdrawing group, polarizing the ethenyl double bond and making the terminal carbon atom electrophilic. This facilitates the attack of a wide range of soft nucleophiles, such as enolates, amines, and thiols, to form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgmasterorganicchemistry.com
| Michael Donor (Nucleophile) | Donor Type | Expected Adduct Structure |
| Diethyl malonate | Carbon Nucleophile (Enolate) | Diethyl 2-(2-(5-nitrofuran-2-yl)ethyl)malonate |
| Cyclohexanone (enolate) | Carbon Nucleophile (Enolate) | 2-(2-(5-nitrofuran-2-yl)ethyl)cyclohexan-1-one |
| Thiophenol | Heteroatom Nucleophile (Thiolate) | 2-(2-(phenylthio)ethyl)-5-nitrofuran |
| Piperidine | Heteroatom Nucleophile (Amine) | 1-(2-(5-nitrofuran-2-yl)ethyl)piperidine |
| Nitromethane (anion) | Carbon Nucleophile (Nitroalkane) | 2-(3-nitropropyl)-5-nitrofuran |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com The reactivity of 2-ethenyl-5-nitrofuran in this context is multifaceted.
Primarily, the ethenyl group, being electron-deficient, serves as an effective dienophile for normal-electron-demand Diels-Alder reactions. youtube.com It will readily react with electron-rich dienes to form a substituted cyclohexene (B86901) ring. The electron-withdrawing nature of the 5-nitrofuran substituent enhances the dienophilic character of the ethenyl group. youtube.com
Interestingly, studies have shown that 2-nitrofurans themselves can also act as dienophiles, with the cycloaddition occurring across the C4=C5 double bond of the furan ring. conicet.gov.arsciforum.net This unusual reactivity for a furan derivative is induced by the strong electron-withdrawing effect of the nitro group. conicet.gov.ar
| Diene | Diene Type | Expected Cycloadduct (from Ethenyl Dienophile) |
| 1,3-Butadiene | Unactivated | 4-(5-Nitrofuran-2-yl)cyclohex-1-ene |
| Cyclopentadiene | Cyclic, Activated | 5-(5-Nitrofuran-2-yl)bicyclo[2.2.1]hept-2-ene |
| 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) | Electron-Rich | 4-(5-Nitrofuran-2-yl)-4-methoxy-2-(trimethylsilyloxy)cyclohexene |
| 2,3-Dimethyl-1,3-butadiene | Electron-Rich | 1,2-Dimethyl-4-(5-nitrofuran-2-yl)cyclohex-1-ene |
The presence of two reducible functional groups—the ethenyl double bond and the nitro group—allows for selective or exhaustive reduction depending on the reagents and conditions employed.
The ethenyl group can be selectively hydrogenated to an ethyl group to yield Furan, 2-ethyl-5-nitro-. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under mild hydrogen pressure. mdpi.comnih.gov
The nitro group is also highly susceptible to reduction. This process is crucial for the biological activity of many nitrofuran compounds. nih.gov The reduction can proceed through several intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding amine (Furan, 2-ethenyl-5-amino-). wikipedia.org A variety of reagents can be used for this transformation, including metals in acid (e.g., Fe/HCl, SnCl₂), transfer hydrogenation, or catalytic hydrogenation. jsynthchem.comorganic-chemistry.org Careful selection of reagents can achieve chemoselective reduction of the nitro group while preserving the ethenyl double bond. organic-chemistry.orgresearchgate.net
Under more forcing hydrogenation conditions, such as higher pressures of H₂ with a catalyst like Raney Nickel or Platinum oxide, both the ethenyl and nitro groups can be reduced simultaneously, affording Furan, 2-ethyl-5-amino-. wikipedia.org
| Reaction Type | Reagents / Conditions | Major Product |
| Selective Hydrogenation of Ethenyl Group | H₂, Pd/C (mild conditions) | Furan, 2-ethyl-5-nitro- |
| Selective Reduction of Nitro Group | Fe/HCl or SnCl₂/HCl | Furan, 2-ethenyl-5-amino- |
| Partial Reduction of Nitro Group | Zn/NH₄Cl | Furan, 2-ethenyl-5-(hydroxylamino)- |
| Exhaustive Hydrogenation/Reduction | H₂ (high pressure), Raney Ni or PtO₂ | Furan, 2-ethyl-5-amino- |
Transformations of the Nitro Group
The nitro group is the defining functional moiety of Furan, 2-ethenyl-5-nitro-, governing much of its chemical and biological activity. Transformations of this group are central to its reaction mechanisms, primarily involving reduction, which can subsequently trigger further molecular rearrangements and reactions.
Reduction Reactions of Nitrofurans
Nitrofurans, including 2-ethenyl-5-nitrofuran, are typically biologically inactive until their nitro group undergoes enzymatic reduction. nih.govasm.orgplos.org This reductive activation is a critical step, converting the stable prodrug into highly reactive cytotoxic intermediates. manchester.ac.uk The process is primarily carried out by bacterial nitroreductase (NTR) enzymes. researchgate.net These enzymes are generally classified into two main types based on their sensitivity to oxygen.
Type I Oxygen-Insensitive Nitroreductases: These enzymes, such as NfsA and NfsB in Escherichia coli, are considered the primary activators of nitrofuran compounds. asm.orgplos.org They are flavoproteins that utilize cofactors like flavin mononucleotide (FMN) and reducing equivalents from NAD(P)H. nih.govnih.govunam.mx The reduction proceeds via a ping-pong mechanism, involving two successive two-electron transfers to the nitro group. asm.orgnih.gov This process avoids the formation of free radical intermediates and is not inhibited by the presence of molecular oxygen. nih.govnih.gov The stepwise reduction generates reactive nitroso (−NO) and hydroxylamino (−NHOH) derivatives, which are believed to be the ultimate toxic species responsible for damaging cellular macromolecules. asm.orgmanchester.ac.uk
Type II Oxygen-Sensitive Nitroreductases: A secondary pathway for nitrofuran reduction is mediated by Type II nitroreductases, such as AhpF in E. coli. nih.govplos.org These enzymes catalyze a one-electron reduction of the nitro group to form a nitro anion free radical (NO₂⁻•). asm.org In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) radicals. asm.orgnih.gov Under anaerobic conditions, however, the nitro anion radical can persist and contribute to cellular damage.
The key characteristics of these enzymatic reduction pathways are summarized in the table below.
| Enzyme | Type | Cofactor(s) | Mechanism | Key Intermediate(s) | Oxygen Sensitivity |
|---|---|---|---|---|---|
| NfsA | Type I | FMN, NADPH | Two-electron reduction (Ping-pong bi-bi) | Nitroso, Hydroxylamino | Insensitive |
| NfsB | Type I | FMN, NADH/NADPH | Two-electron reduction (Ping-pong bi-bi) | Nitroso, Hydroxylamino | Insensitive |
| AhpF | Type II | - | One-electron reduction | Nitro anion free radical | Sensitive (Futile cycling) |
Rearrangement and Ring-Opening Reactions Triggered by Nitro Group
The powerful electron-withdrawing nature of the nitro group not only facilitates its own reduction but also significantly influences the stability and reactivity of the attached furan ring. This electronic effect makes the furan ring susceptible to nucleophilic attack and subsequent cleavage, particularly under acidic or basic conditions or following reductive activation.
Studies on related 5-nitrofuran compounds have shown that the furan ring can undergo irreversible ring-opening reactions. For instance, acid-catalyzed decomposition of furan proceeds via protonation at the Cα position, which is the rate-limiting step. researchgate.net This leads to the formation of furanol intermediates, and subsequent protonation of the ring oxygen initiates cleavage to yield linear aldehyde products. researchgate.net The presence of a C5-nitro group in Furan, 2-ethenyl-5-nitro- would be expected to destabilize the aromatic ring and potentially facilitate such acid-catalyzed ring-opening pathways.
Furthermore, the reactive intermediates generated from the reduction of the nitro group can themselves trigger rearrangements. The formation of the hydroxylamino derivative is particularly significant, as this species can undergo further chemical transformations leading to ring-opened products. This cascade of reactions, initiated by the reduction of the nitro group, is a key aspect of the compound's mechanism of action, leading to the generation of multiple reactive species that can covalently modify biological targets. rsc.org
Theoretical Elucidation of Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for understanding the complex reaction pathways of molecules like Furan, 2-ethenyl-5-nitro-. Methods such as transition state theory and the characterization of reaction intermediates help to build a detailed picture of reaction kinetics and mechanisms at the molecular level. rsc.orgnih.gov
Transition State Theory in Reaction Rate Prediction
Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, also known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.orgiitd.ac.in The rate of the reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org
TST allows for the calculation of key thermodynamic parameters associated with the activation barrier of a reaction:
Standard Gibbs Energy of Activation (ΔG‡): The free energy difference between the reactants and the transition state.
Standard Enthalpy of Activation (ΔH‡): The enthalpy difference, representing the energy required to reach the transition state.
Standard Entropy of Activation (ΔS‡): Reflects the change in order or disorder upon forming the transition state. A negative value indicates a more ordered transition state than the reactants. wikipedia.org
Computational studies on related furan derivatives have successfully used TST, often in conjunction with methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate temperature- and pressure-dependent rate constants for various reaction channels, such as addition and abstraction reactions. researchgate.net For a molecule like Furan, 2-ethenyl-5-nitro-, TST can be applied to predict the rates of nitro group reduction, nucleophilic attack on the vinyl group or furan ring, and subsequent rearrangement or ring-opening reactions, providing insight into the most favorable reaction pathways under different conditions. semanticscholar.orgrsc.orgresearchgate.net
| Concept | Description |
|---|---|
| Potential Energy Surface | A multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. |
| Transition State (Activated Complex) | A specific configuration along the reaction coordinate with the maximum potential energy; it represents the kinetic bottleneck of the reaction. wikipedia.org |
| Quasi-Equilibrium | An assumed special type of chemical equilibrium between the reactants and the activated transition state complexes. wikipedia.org |
| Thermodynamics of Activation (ΔG‡, ΔH‡, ΔS‡) | Parameters calculated using TST that quantify the energy and entropy barriers of a reaction, derived from experimentally determined rate constants. wikipedia.org |
Identification and Characterization of Reaction Intermediates (e.g., Zwitterionic Adducts)
The reaction of Furan, 2-ethenyl-5-nitro- with other molecules proceeds through a series of transient species or intermediates. Identifying and characterizing these intermediates is crucial for a complete mechanistic understanding.
Reaction Adducts: Following the reductive activation of the nitro group, the resulting highly reactive electrophilic species can form covalent adducts with various nucleophiles. nih.gov A prominent example from the broader nitrofuran class is the formation of nitrofuran-DNA adducts, where the activated drug covalently binds to bacterial DNA. nih.gov This binding leads to DNA damage and is a major contributor to the compound's biological activity. patsnap.com The characterization of such adducts often involves hydrolyzing the target macromolecule and analyzing the resulting modified fragments. nih.gov
Zwitterionic Intermediates: The vinyl group of Furan, 2-ethenyl-5-nitro- is strongly activated by the electron-withdrawing nitro group on the furan ring, making it a powerful Michael acceptor. In reactions with nucleophiles, the mechanism may not be concerted but rather stepwise, proceeding through charged intermediates. The polar nature of the interaction between a strong nucleophile and the electron-poor ethenyl system favors the formation of a zwitterionic intermediate. nih.gov Such intermediates are characterized by the presence of both a positive and a negative formal charge within the same molecule. While often too transient to be isolated, their existence can be inferred from reaction kinetics, stereochemical outcomes, and computational modeling. nih.gov The formation of zwitterionic or other polar intermediates is a key feature of reactions involving electrophilically activated nitroalkenes. nih.gov
| Intermediate Type | Description | Context of Formation |
|---|---|---|
| Nitroso/Hydroxylamino Derivatives | Products of the two-electron reduction of the nitro group. | Generated by Type I nitroreductases (NfsA, NfsB). asm.org |
| Nitro Anion Free Radical | Product of the one-electron reduction of the nitro group. | Generated by Type II nitroreductases (AhpF). asm.org |
| Covalent Adducts | Stable products formed by the reaction of activated nitrofuran intermediates with biological macromolecules. | e.g., Nitrofuran-DNA adducts following reductive activation. nih.gov |
| Zwitterionic Intermediates | Transient species with separated positive and negative charges formed during a reaction. | Postulated in nucleophilic addition to the activated ethenyl group. nih.gov |
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the confirmatory analysis of nitrofuran residues in various complex samples. nih.govspectroscopyworld.comusda.gov This method offers exceptional sensitivity and selectivity, allowing for the detection of specific compounds based on their chromatographic retention time, parent mass, and fragmentation patterns. spectroscopyworld.com LC-MS/MS is reported to be 20 to 100 times more sensitive than single-quadrupole LC-MS when screening for multiple compounds. spectroscopyworld.com The technique is widely applied for monitoring nitrofuran metabolites in diverse matrices including meat, eggs, milk, honey, and aquaculture products. usda.govnih.goviaea.org
The development of robust LC-MS/MS methods is critical for the reliable identification and quantification of nitrofuran residues, often present at trace levels. A key aspect of method development is the optimization of mass spectrometric conditions, typically in the Multiple Reaction Monitoring (MRM) mode. spectroscopyworld.comnih.gov This involves selecting a specific precursor ion for the target analyte and monitoring two or more of its characteristic product ions. nih.govresearchgate.net This approach provides a high degree of certainty and is a requirement for confirmatory methods under regulatory guidelines like the former European Commission Decision 2002/657/EC. nih.govicm.edu.plnih.gov
Chromatographic separation is another vital component. The use of reversed-phase columns, such as C18 or phenyl-hexyl chemistries, with optimized mobile phases (often mixtures of water, acetonitrile or methanol with additives like ammonium acetate or formic acid) ensures the separation of target analytes from matrix interferences. nih.govnih.govresearchgate.net Proper chromatographic separation helps to minimize matrix effects, which can otherwise suppress or enhance the analyte signal, leading to inaccurate results. researchgate.net
Table 1: Example LC-MS/MS Parameters for Nitrofuran Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Agilent 1100 System | spectroscopyworld.com |
| Mass Spectrometer | SCIEX API 4000 / API 2000 | spectroscopyworld.com |
| Column | C18 Luna® (150 × 3 mm, 3 µm) | spectroscopyworld.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | icm.edu.plresearchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | spectroscopyworld.comresearchgate.net |
| Quantification Limits | 0.01 - 0.1 µg/kg (API 4000) | spectroscopyworld.com |
A crucial step in the analysis of nitrofuran metabolites is derivatization, which is necessary because the metabolites themselves are small molecules that can be difficult to detect directly. spectroscopyworld.comresearchgate.net The standard and most widely used derivatizing agent is 2-nitrobenzaldehyde (2-NBA). usda.govnih.govicm.edu.pl This process is typically performed in an acidic medium, where the protein-bound metabolites are first released through hydrolysis and then simultaneously react with 2-NBA. usda.govnih.gov This reaction converts the metabolites into more stable, larger nitrophenyl (NP) derivatives that exhibit improved chromatographic retention and ionization efficiency, thereby enhancing detectability by LC-MS/MS. spectroscopyworld.comresearchgate.net
The conventional derivatization procedure involves an overnight incubation at 37°C for approximately 16 hours. spectroscopyworld.comusda.gov To shorten this lengthy step, alternative derivatizing agents and reaction conditions have been explored. qub.ac.uk For instance, 5-nitro-2-furaldehyde has been proposed as a new derivatizing agent that reacts with the metabolites to produce the parent nitrofuran drugs, which are then detected. researchgate.netresearchgate.net Another alternative, 2-chlorobenzaldehyde (2-CBA), has been shown to potentially reduce the required derivatization time. researchgate.net
Ultra-High Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UPLC), often referred to as UHPLC, represents a significant advancement over conventional HPLC for the analysis of nitrofuran residues. nih.gov By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher separation efficiency, better resolution, and significantly shorter analysis times. nih.govresearchgate.net
When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technology provides a powerful platform for the high-throughput, sensitive, and reliable quantification of nitrofuran derivatives in complex matrices. nih.govresearchgate.netnih.gov The increased speed does not compromise sensitivity, and methods have been successfully validated to meet the stringent requirements of regulatory bodies for monitoring these banned substances. nih.govnih.gov For example, a UHPLC-MS/MS method was developed for the determination of nitrofurans and their metabolites in a single analytical procedure across various matrices, demonstrating its versatility and efficiency. nih.gov
Sample Preparation Techniques for Analytical Purity
Effective sample preparation is paramount for successful LC-MS/MS analysis, as it aims to isolate the target analytes from complex biological matrices, remove interferences, and concentrate the sample to achieve the required detection limits. nih.gov The process for nitrofuran analysis typically begins with acid hydrolysis to release protein-bound residues, followed by derivatization. researchgate.netnih.gov Subsequent cleanup steps are then essential to ensure analytical purity.
Following the hydrolysis and derivatization steps, the sample extract is neutralized, and the nitrophenyl derivatives are extracted. usda.govnih.govLiquid-liquid extraction (LLE) is a commonly employed technique for this purpose. Ethyl acetate is the most frequently used solvent to partition the derivatives from the aqueous sample matrix into an organic phase. usda.govresearchgate.netnih.gov This step is often repeated to maximize recovery before the organic extract is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. usda.govnih.gov
Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. nih.govicm.edu.plresearchgate.net It offers advantages over LLE by being more selective, using smaller volumes of organic solvents, and being more amenable to automation. fishersci.ca Various types of SPE cartridges are utilized, with polymeric reversed-phase sorbents like Strata-X or Oasis HLB being common choices for their ability to retain a broad range of compounds from aqueous solutions. nih.govnih.govmdpi.com The SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analytes. nih.govphenomenex.com
Table 2: Comparison of Common Extraction Techniques
| Technique | Principle | Common Reagents/Sorbents | Advantages | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Ethyl acetate, n-hexane | Simple, effective for initial cleanup. | usda.govnih.govyoutube.com |
| Solid-Phase Extraction (SPE) | Adsorption of analytes from a liquid onto a solid sorbent, followed by selective elution. | Polymeric (e.g., Strata-X, Oasis HLB), C18 | High selectivity, reduced solvent use, potential for automation. | nih.govnih.govnih.gov |
Another emerging strategy is the adoption of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods. qub.ac.ukqub.ac.uk Originally developed for pesticide analysis, the QuEChERS approach, which typically involves a salting-out liquid extraction followed by dispersive SPE for cleanup, has been adapted for nitrofuran analysis. nih.gov This technique simplifies the extraction process, reduces solvent consumption, and has been successfully validated for the confirmatory analysis of multiple nitrofuran residues. nih.govqub.ac.ukqub.ac.uk
Validation of Analytical Methods for Robustness and Reproducibility
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. For a compound like 2-ethenyl-5-nitrofuran, which falls under the broader class of nitrofurans, regulatory bodies mandate rigorous validation to guarantee reliable detection, especially in complex matrices such as food products of animal origin. This section focuses on the validation parameters of robustness and reproducibility, which are essential for demonstrating a method's reliability over time and across different laboratory conditions.
Robustness, often referred to as ruggedness, is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Reproducibility, on the other hand, refers to the ability of a method to produce consistent results when the analysis is performed by different laboratories, analysts, or with different equipment.
Inter-laboratory Comparisons
Inter-laboratory comparison studies are the ultimate test of a method's reproducibility. In these studies, aliquots of the same homogeneous sample are sent to multiple laboratories for analysis. The results are then statistically compared to assess the level of agreement between the participating laboratories. While specific inter-laboratory studies for 2-ethenyl-5-nitrofuran are not extensively documented, participation in proficiency tests for the broader nitrofuran class serves a similar purpose. For instance, satisfactory performance in the Food Analysis Performance Assessment Scheme (FAPAS) inter-laboratory tests for nitrofuran metabolites demonstrates a method's applicability and reliability. nih.gov
Ruggedness Testing
Ruggedness testing is typically performed during the method development phase to identify the operational parameters that may have a significant impact on the results. Small variations are intentionally introduced to these parameters, and the effect on the analytical outcome is monitored. Some of the parameters that are commonly varied during ruggedness testing of chromatographic methods for nitrofuran analysis include:
pH of the mobile phase
Composition of the mobile phase
Column temperature
Different batches or suppliers of chromatographic columns
Flow rate of the mobile phase
A method is considered rugged if the results remain within the established acceptance criteria despite these minor changes. For example, the robustness of a chromatographic separation can be verified by using several column batches to ensure consistent separation of the analyte from matrix interferences. nih.gov
Proficiency Testing
Proficiency testing (PT) is a form of external quality control that allows laboratories to assess their analytical performance against a pre-established standard. It involves the analysis of samples with known concentrations of the target analyte, provided by an external organizing body. Satisfactory performance in PT schemes provides objective evidence of the laboratory's competence and the reliability of the analytical method used. Laboratories analyzing for nitrofuran residues often participate in PT programs to demonstrate the validity of their in-house methods. Successful participation, indicated by satisfactory z-scores, confirms that the method performs adequately. nih.gov
The following interactive table presents typical within-laboratory reproducibility data for the analysis of nitrofuran metabolites in various food matrices, as this is a key indicator of a method's robustness and reliability in practice.
| Analyte (Metabolite) | Matrix | Spiking Level (µg/kg) | Within-Laboratory Reproducibility (%RSD) | Reference |
|---|---|---|---|---|
| AOZ | Various | 0.50 - 10.0 | 4.4 - 10.7 | scispace.com |
| AMOZ | Various | 0.50 - 10.0 | 4.4 - 10.7 | scispace.com |
| AHD | Various | 0.50 - 10.0 | 4.4 - 10.7 | scispace.com |
| SEM | Various | 0.50 - 10.0 | 4.4 - 10.7 | scispace.com |
| Various Nitrofuran Metabolites | Animal Tissues and Eggs | Not Specified | 1.9 - 25.7 | nih.gov |
AOZ: 3-amino-2-oxazolidinone (metabolite of furazolidone); AMOZ: 3-amino-5-methylmorpholino-2-oxazolidinone (metabolite of furaltadone); AHD: 1-aminohydantoin (metabolite of nitrofurantoin); SEM: Semicarbazide (metabolite of nitrofurazone); %RSD: Percentage Relative Standard Deviation.
The data in the table above demonstrates that analytical methods for nitrofuran metabolites can achieve good within-laboratory reproducibility, with relative standard deviations generally below 15%, which is a common acceptance criterion in residue analysis. This level of reproducibility is essential for the reliable monitoring of banned substances like 2-ethenyl-5-nitrofuran in the food chain.
Environmental Transformation Mechanisms of Nitrofuran Compounds
Chemical Degradation Pathways of Nitrofuran Derivatives
Chemical degradation involves the breakdown of compounds through abiotic processes. For nitrofuran derivatives, key mechanisms include reactions with water (hydrolysis), degradation by light (photolysis), and oxidation-reduction (redox) reactions.
Hydrolysis and Photolysis Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a nitrofuran compound to hydrolysis depends on its specific chemical structure. While no specific data for "Furan, 2-ethenyl-5-nitro-" exists, other nitrofuran antibiotics have been shown to undergo hydrolysis, particularly at the side chain attached to the furan (B31954) ring. The rate and extent of this degradation are often pH-dependent.
Photolysis, or photodegradation, is the breakdown of chemical compounds by photons. The nitro group and the conjugated system of the furan ring in nitrofuran compounds are chromophores that can absorb light, leading to electronically excited states. These excited molecules can then undergo various reactions, including bond cleavage and rearrangement, resulting in the degradation of the parent compound. The efficiency of photolysis is influenced by factors such as the wavelength and intensity of light, as well as the presence of other substances in the environment that can act as photosensitizers or quenchers.
Redox Transformations and Nitro Group Reactivity
The nitroaromatic structure of nitrofuran compounds makes them susceptible to redox transformations. The nitro group (-NO2) is an electron-withdrawing group that can be reduced under anaerobic conditions. This reduction can proceed through a series of intermediates, including nitroso, hydroxylamino, and amino derivatives. The reactivity of the nitro group is a key factor in both the antimicrobial activity and the environmental transformation of these compounds. The redox potential of the surrounding environment plays a critical role in determining the likelihood and pathway of these transformations.
Biotransformation Pathways in Environmental Systems
Biotransformation refers to the chemical alteration of substances by living organisms. In the environment, microorganisms such as bacteria and fungi are the primary drivers of the biotransformation of organic pollutants.
Microbial Degradation Mechanisms
Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their degradation. The degradation of nitrofuran compounds by microorganisms can occur under both aerobic and anaerobic conditions. A common initial step in the microbial degradation of nitroaromatics is the reduction of the nitro group, catalyzed by nitroreductase enzymes. This reduction can lead to the formation of less toxic or more easily degradable intermediates. Subsequent enzymatic reactions can lead to the opening of the furan ring and further breakdown of the molecule. The specific microbial communities present in a given environment and their enzymatic capabilities will determine the rate and pathway of degradation.
Enzymatic Transformations of Furan, 2-ethenyl-5-nitro-
Specific enzymes are responsible for the biotransformation of chemical compounds. For nitrofuran derivatives, nitroreductases are a key class of enzymes involved in their metabolism. These enzymes catalyze the reduction of the nitro group, which is often the rate-limiting step in the degradation pathway. While the enzymatic transformation of "Furan, 2-ethenyl-5-nitro-" has not been specifically studied, it is plausible that it would be a substrate for nitroreductases present in various microorganisms. The efficiency of this transformation would depend on the specific enzyme and the steric and electronic properties of the "Furan, 2-ethenyl-5-nitro-" molecule.
Future Research Horizons and Theoretical Challenges in Furan, 2 Ethenyl 5 Nitro Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of "Furan, 2-ethenyl-5-nitro-", a molecule of interest in heterocyclic chemistry, is an area ripe for innovation, particularly concerning the development of novel and sustainable synthetic routes. Traditional methods for the synthesis of substituted furans often rely on multi-step procedures that may involve harsh reaction conditions and the use of stoichiometric, and often hazardous, reagents. pharmaguideline.com Future research is increasingly focused on overcoming these limitations through the adoption of greener and more efficient synthetic strategies.
One promising avenue for exploration is the application of modern catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have proven effective in the synthesis of various substituted furans. organic-chemistry.org A potential novel pathway for "Furan, 2-ethenyl-5-nitro-" could involve a palladium-catalyzed coupling of a suitable 2-ethenylfuran (B73932) precursor with a nitrating agent, or a 5-nitrofuran precursor with an ethenylating agent. The development of such a method would offer a more direct and atom-economical route to the target molecule.
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic methodologies. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. For example, the synthesis of the furan (B31954) core from biomass-derived platform molecules is a highly attractive sustainable approach. researchgate.net Research into the direct functionalization of these bio-based furans to introduce the ethenyl and nitro groups would represent a significant advancement in the sustainable production of "Furan, 2-ethenyl-5-nitro-".
The table below outlines potential novel synthetic strategies and their underlying principles.
| Synthetic Strategy | Principle | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds with high efficiency and selectivity. | Direct functionalization, high yields, broad substrate scope. |
| Bio-based Synthesis | Utilization of renewable feedstocks derived from biomass. | Sustainability, reduced environmental impact. |
| One-Pot/Tandem Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, time and cost savings. |
| Flow Chemistry | Continuous processing in a microreactor. | Enhanced safety, precise control over reaction parameters, scalability. |
The exploration of these and other innovative synthetic methodologies will be crucial for the future of "Furan, 2-ethenyl-5-nitro-" chemistry, enabling more sustainable and efficient access to this important heterocyclic compound.
Advanced Computational Modeling for Complex Reactivity Prediction
The application of advanced computational modeling presents a significant opportunity to deepen our understanding of the complex reactivity of "Furan, 2-ethenyl-5-nitro-". Theoretical chemistry tools, such as Density Functional Theory (DFT) and ab initio methods, can provide invaluable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this molecule, guiding experimental efforts and accelerating the discovery of new reactions and applications. mdpi.com
A key area for computational investigation is the prediction of the molecule's reactivity towards various reagents. The presence of three distinct functional groups—the furan ring, the ethenyl substituent, and the nitro group—results in a complex reactivity profile. Computational models can be employed to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices. This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's propensity to undergo cycloaddition reactions. researchgate.net For instance, DFT calculations could elucidate the regioselectivity of addition reactions to the ethenyl group versus substitution reactions on the furan ring.
Furthermore, computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and activation barriers. This level of detail is often difficult to obtain through experimental means alone. For example, theoretical studies could be used to investigate the mechanism of nitration of 2-ethenylfuran to form "Furan, 2-ethenyl-5-nitro-", providing insights into the role of the ethenyl group in directing the regioselectivity of the nitration. acs.org
The following table summarizes key computational approaches and their potential applications in studying "Furan, 2-ethenyl-5-nitro-".
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Reactivity prediction, understanding reaction pathways, interpretation of experimental spectra. |
| Ab initio methods | High-accuracy calculations of molecular properties. | Benchmarking of DFT results, detailed analysis of intermolecular interactions. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. | Understanding solvation effects, conformational analysis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex systems, such as enzymes. | Elucidation of biochemical pathways, design of enzyme inhibitors. |
As computational resources continue to grow in power and accessibility, the role of theoretical modeling in the study of "Furan, 2-ethenyl-5-nitro-" and other complex heterocyclic molecules is expected to expand significantly, providing a powerful synergy with experimental research.
Development of New Spectroscopic Probes and Characterization Techniques
The comprehensive characterization of "Furan, 2-ethenyl-5-nitro-" and its reaction products necessitates the development and application of advanced spectroscopic probes and analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide fundamental structural information, a deeper understanding of the molecule's properties and reactivity requires more sophisticated approaches. researchgate.netnih.govnih.gov
Future research in this area will likely focus on the development of techniques that can provide real-time information about reaction dynamics and the electronic properties of the molecule. For example, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of "Furan, 2-ethenyl-5-nitro-", providing insights into its photochemical behavior. This information is particularly relevant for understanding potential applications in areas such as photochemistry and materials science.
Furthermore, the development of novel spectroscopic probes could enable the selective detection and quantification of "Furan, 2-ethenyl-5-nitro-" in complex mixtures. This could involve the design of fluorescent sensors that exhibit a change in their emission properties upon binding to the target molecule. Such probes would be invaluable for monitoring the progress of reactions involving "Furan, 2-ethenyl-5-nitro-" and for developing new analytical methods for its detection.
In the realm of structural elucidation, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will continue to be essential for unambiguously assigning the structure of "Furan, 2-ethenyl-5-nitro-" and its derivatives. researchgate.net In addition, solid-state NMR could provide valuable information about the structure and dynamics of the molecule in the solid state.
The table below highlights some advanced spectroscopic and characterization techniques and their potential applications to the study of "Furan, 2-ethenyl-5-nitro-".
| Technique | Application | Information Obtained |
| Time-Resolved Spectroscopy | Study of excited-state dynamics. | Photochemical behavior, reaction intermediates. |
| Fluorescence Spectroscopy | Development of selective probes. | Detection and quantification in complex mixtures. |
| Advanced NMR Techniques | Unambiguous structural elucidation. | Detailed connectivity and spatial relationships of atoms. |
| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Precise bond lengths, bond angles, and crystal packing. |
| Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) | Sensitive and selective analysis. | Identification and quantification of trace amounts. researchgate.netnih.govnih.gov |
The continued development and application of these and other advanced characterization techniques will be crucial for advancing our understanding of the chemistry of "Furan, 2-ethenyl-5-nitro-".
Mechanistic Investigations of Underexplored Reactions of Ethenyl and Nitro Groups
While the general reactivity of ethenyl and nitro groups is well-established, their interplay within the "Furan, 2-ethenyl-5-nitro-" framework presents opportunities for mechanistic investigations into underexplored reactions. The electronic communication between the electron-donating ethenyl group and the electron-withdrawing nitro group, mediated by the furan ring, can lead to unique and potentially novel chemical transformations.
One area of interest is the detailed mechanistic study of cycloaddition reactions involving the ethenyl group. While Diels-Alder reactions of furans are known, the influence of the 5-nitro substituent on the reactivity and selectivity of such reactions with "Furan, 2-ethenyl-5-nitro-" as the diene is a subject for further investigation. researchgate.net Mechanistic studies, combining experimental kinetics with computational modeling, could elucidate the role of the nitro group in modulating the frontier molecular orbitals of the diene system and influencing the stereochemical outcome of the cycloaddition.
The reduction of the nitro group is another area where mechanistic understanding is crucial. The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. orientjchem.org Investigating the selective reduction of the nitro group in "Furan, 2-ethenyl-5-nitro-" without affecting the ethenyl group or the furan ring is a significant challenge. Mechanistic studies could help in the rational design of catalysts and reaction conditions to achieve this selectivity. nih.gov
Furthermore, the potential for intramolecular reactions between the ethenyl and nitro groups, or their derivatives, represents an exciting frontier. For example, under specific conditions, it might be possible to induce a cyclization reaction involving both substituents to form novel fused heterocyclic systems. Elucidating the mechanisms of such transformations would require a combination of advanced spectroscopic techniques to identify transient intermediates and computational modeling to map the reaction pathways.
The following table outlines potential underexplored reactions and the key mechanistic questions to be addressed.
| Reaction Type | Key Mechanistic Questions | Potential Outcomes |
| Cycloaddition Reactions | How does the 5-nitro group influence the reactivity and selectivity of the ethenyl group as a dienophile or diene? | Synthesis of novel bicyclic compounds. |
| Selective Nitro Group Reduction | What are the key intermediates and how can the reaction be controlled to avoid side reactions with the ethenyl group? | Access to 2-ethenyl-5-aminofuran and its derivatives. |
| Intramolecular Cyclizations | Can the ethenyl and nitro (or reduced nitro) groups react to form new rings? What are the reaction conditions and mechanisms? | Formation of novel fused heterocyclic systems. |
| Electrophilic Addition to the Ethenyl Group | How does the nitro-substituted furan ring affect the regioselectivity and stereoselectivity of additions to the double bond? | Synthesis of functionalized furan derivatives. |
By delving into the mechanisms of these underexplored reactions, researchers can unlock the full synthetic potential of "Furan, 2-ethenyl-5-nitro-" and pave the way for the discovery of new chemical entities with interesting properties.
Role of Furan, 2-ethenyl-5-nitro- in the Broader Context of Heterocyclic Chemistry Research
"Furan, 2-ethenyl-5-nitro-" is not only a molecule of intrinsic chemical interest but also serves as a valuable building block and a case study within the broader context of heterocyclic chemistry research. The study of this compound contributes to fundamental understanding and has implications for various sub-disciplines of chemistry.
In the field of medicinal chemistry, five-membered heterocycles, including furans, are prominent scaffolds in the design of therapeutic agents. nih.gov The nitro group is also a known pharmacophore in several antimicrobial drugs. nih.gov Therefore, "Furan, 2-ethenyl-5-nitro-" and its derivatives represent a platform for the synthesis of new compounds with potential biological activity. Research into its synthesis and reactivity can inform the development of novel drug candidates.
From the perspective of materials science, conjugated organic molecules containing electron-donating and electron-withdrawing groups can exhibit interesting photophysical and electronic properties. The combination of the ethenyl and nitro groups on the furan ring in "Furan, 2-ethenyl-5-nitro-" creates a donor-acceptor system that could be explored for applications in organic electronics, such as in the development of organic dyes or nonlinear optical materials.
Furthermore, the chemistry of "Furan, 2-ethenyl-5-nitro-" contributes to the fundamental understanding of structure-reactivity relationships in heterocyclic systems. By studying how the electronic properties of the furan ring are modulated by the ethenyl and nitro substituents, researchers can gain insights that are applicable to a wide range of other heterocyclic compounds. This knowledge is essential for the rational design of new synthetic methods and for predicting the behavior of complex organic molecules.
The table below summarizes the potential contributions of "Furan, 2-ethenyl-5-nitro-" research to different areas of chemistry.
| Field of Chemistry | Contribution of "Furan, 2-ethenyl-5-nitro-" Research |
| Medicinal Chemistry | A scaffold for the synthesis of potential new therapeutic agents. |
| Materials Science | A model system for studying donor-acceptor molecules with potential applications in organic electronics. |
| Synthetic Organic Chemistry | A platform for the development of novel synthetic methodologies and the exploration of new reactions. |
| Physical Organic Chemistry | A case study for understanding structure-reactivity relationships in heterocyclic compounds. |
Q & A
Q. How can machine learning models predict the biological activity of 2-ethenyl-5-nitro-furan derivatives?
- Answer: Partial Least Squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity (e.g., IC₅₀). Quantum-chemical parameters (HOMO energy, dipole moment) enhance predictive accuracy. Validation via leave-one-out cross-avoidance prevents overfitting .
Safety & Handling
Q. What are the key safety protocols for handling 2-ethenyl-5-nitro-furan in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
